molecular formula C7H8N2S B2911741 1H,2H,3H-pyrido[2,3-b][1,4]thiazine CAS No. 23977-47-1

1H,2H,3H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B2911741
CAS No.: 23977-47-1
M. Wt: 152.22
InChI Key: DQOOELMGDDSIBB-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrido[2,3-b][1,4]thiazine can be synthesized through various methods. One common approach involves the reductive cyclization of 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the aminomethylation of pyridopyrimidinethione with formaldehyde solution and different primary aromatic amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with different functional groups.

    Reduction: Reductive cyclization is a key step in its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen and sulfur atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure.

Scientific Research Applications

1H,2H,3H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:

Comparison with Similar Compounds

1H,2H,3H-pyrido[2,3-b][1,4]thiazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and materials science.

Properties

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOOELMGDDSIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23977-47-1
Record name 1H,2H,3H-pyrido[2,3-b][1,4]thiazine
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